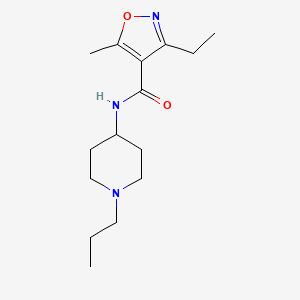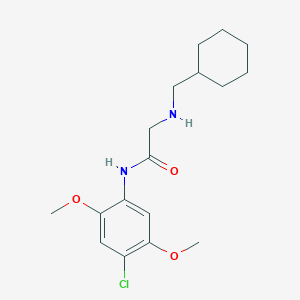![molecular formula C16H23N3O2S B4643620 N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4643620.png)
N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
Vue d'ensemble
Description
N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea, also known as AMPT, is a chemical compound that has been widely used in scientific research. AMPT is a potent inhibitor of the enzyme tyrosine hydroxylase, which is involved in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.
Mécanisme D'action
N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea inhibits tyrosine hydroxylase, which is the rate-limiting enzyme in the synthesis of catecholamines. By inhibiting tyrosine hydroxylase, N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea reduces the synthesis of catecholamines, leading to a decrease in the levels of dopamine, norepinephrine, and epinephrine in the brain and peripheral tissues.
Biochemical and Physiological Effects:
The reduction in catecholamine levels caused by N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has numerous biochemical and physiological effects. For example, N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to decrease blood pressure, heart rate, and body temperature in animals and humans. N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been shown to impair cognitive function, mood, and motor coordination.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is a valuable tool for investigating the role of catecholamines in various physiological and pathological processes. However, there are several limitations to its use in lab experiments. For example, N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has a short half-life and must be administered repeatedly to maintain its inhibitory effects. N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea also has off-target effects on other enzymes and neurotransmitters, which can complicate the interpretation of experimental results.
Orientations Futures
For research on N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea include elucidating its mechanisms of action and developing new compounds that selectively target tyrosine hydroxylase.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been used extensively in scientific research to investigate the role of catecholamines in various physiological and pathological processes. For example, N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been used to study the effects of catecholamines on mood, cognition, and behavior. N-(4-acetylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been used to investigate the role of catecholamines in cardiovascular disease, hypertension, and diabetes.
Propriétés
IUPAC Name |
1-(4-acetylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-13(20)14-3-5-15(6-4-14)18-16(22)17-7-2-8-19-9-11-21-12-10-19/h3-6H,2,7-12H2,1H3,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYVQBODKFOESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794586 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4643541.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4643547.png)
![ethyl ({4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4643554.png)
![2-({[(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)amino]carbonyl}amino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4643561.png)

![5-[(2-methoxyethyl)amino]-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4643571.png)
![3-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4643584.png)
![3-{[4-(aminocarbonyl)-1-piperidinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4643597.png)
![isopropyl 5-isopropyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4643599.png)
![2-chloro-4-(5-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4643623.png)
amino]benzoyl}amino)benzamide](/img/structure/B4643628.png)


![5-[4-(allyloxy)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4643657.png)